N-hydroxysuccinimide

描述

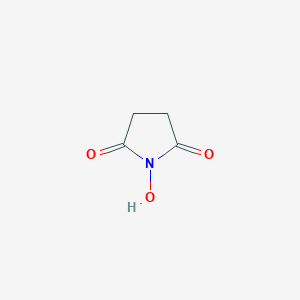

N-Hydroxysuccinimide is an organic compound with the formula (CH₂CO)₂NOH. It is a white crystalline solid that is widely used in organic synthesis and biochemistry. The compound is particularly known for its role in the formation of active esters, which are crucial intermediates in peptide synthesis and bioconjugation techniques .

准备方法

Synthetic Routes and Reaction Conditions: N-Hydroxysuccinimide can be synthesized by heating succinic anhydride with hydroxylamine or hydroxylamine hydrochloride . The reaction typically involves the following steps:

- Dissolve succinic anhydride in an appropriate solvent such as tetrahydrofuran.

- Add hydroxylamine or hydroxylamine hydrochloride to the solution.

- Heat the mixture to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of coupling reagents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide . These reagents help in the activation of carboxylic acids, making the process more efficient and yielding higher purity products.

化学反应分析

Types of Reactions: N-Hydroxysuccinimide primarily undergoes substitution reactions, particularly in the formation of esters. It reacts with carboxylic acids in the presence of coupling agents to form this compound esters .

Common Reagents and Conditions:

Reagents: Carboxylic acids, coupling agents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.

Conditions: Anhydrous solvents like tetrahydrofuran, low temperatures to prevent hydrolysis.

Major Products: The primary products of these reactions are this compound esters, which are stable intermediates used in further synthetic applications .

科学研究应用

Bioconjugation Techniques

NHS esters are crucial in bioconjugation, allowing for the selective labeling of proteins and other biomolecules. The following table summarizes key studies demonstrating the utility of NHS in protein labeling:

Case Study: Protein Labeling

In a study focusing on selective protein N-terminal labeling using NHS esters, researchers developed a method that allowed for high-stoichiometry labeling while maintaining protein stability. This method is particularly valuable for studying protein interactions and dynamics in complex biological systems .

Development of Mucoadhesive Polymers

NHS has been employed to create mucoadhesive polymers, which are essential for drug delivery systems that require prolonged retention at mucosal surfaces. The following table highlights findings from relevant research:

Case Study: Mucoadhesive Polymer Development

A study demonstrated that coupling NHS to polyacrylic acid significantly enhanced its mucoadhesive properties, leading to increased adhesion times and tensile strength when tested against intestinal mucosa. This advancement holds promise for improving drug delivery systems targeting mucosal surfaces .

Surface Modification for Microarray Technologies

NHS is extensively used in surface modification techniques, particularly for microarray applications where biomolecules need to be immobilized on solid supports. Key findings from relevant studies include:

| Study | Surface Type | Methodology | Applications |

|---|---|---|---|

| Glass surfaces | Single-step acid-mediated derivatization with NHS esters | Suitable for high-throughput analysis of biomolecular interactions. |

Case Study: Microarray Surface Modification

Researchers developed an efficient method to modify glass surfaces with NHS ester groups, facilitating the immobilization of various biomolecules essential for microarray technologies. This approach simplifies the preparation process and enhances the functionality of microarrays used in proteomics and genomics .

Synthesis of Bioconjugates

NHS is also integral in synthesizing bioconjugates, including peptides and other complex molecules. The following table outlines its role in peptide synthesis:

| Study | Application | Methodology | Outcomes |

|---|---|---|---|

| Peptide synthesis | Coupling reactions involving NHS esters with carboxylic acids | Demonstrated high yields and efficiency in synthesizing active peptides. |

Case Study: Peptide Synthesis

In a comprehensive review, NHS esters were highlighted as vital tools for peptide synthesis due to their reliability and high yield in forming stable amide bonds under mild conditions. This property makes them suitable for generating a wide variety of peptide-based therapeutics .

作用机制

N-Hydroxysuccinimide acts as an activating reagent for carboxylic acids, facilitating their reaction with amines to form amides . The mechanism involves the formation of an activated ester intermediate, which is more reactive than the parent carboxylic acid. This intermediate can then readily react with nucleophiles such as amines, leading to the formation of stable amide bonds .

相似化合物的比较

N-Hydroxysulfosuccinimide: A water-soluble analog used in similar bioconjugation applications.

Hydroxybenzotriazole: Another activating reagent used in peptide synthesis.

1-Hydroxy-7-azabenzotriazole: Known for its efficiency in forming active esters.

Pentafluorophenol: Used as an alternative activating reagent in organic synthesis.

Uniqueness: N-Hydroxysuccinimide is unique due to its balance of reactivity and stability. It forms esters that are stable enough to be purified and stored, yet reactive enough to participate in further synthetic transformations . This makes it a versatile and valuable reagent in both laboratory and industrial settings.

生物活性

N-Hydroxysuccinimide (NHS) is a versatile compound widely used in biochemistry and molecular biology, particularly for its role in protein modification and bioconjugation. This article delves into the biological activity of NHS, highlighting its mechanisms, applications, and relevant research findings.

Overview of this compound

NHS is primarily known for its ability to form stable amide bonds with primary amines, making it a valuable reagent in the synthesis of bioconjugates. The NHS ester form reacts with amino groups in proteins, peptides, and other biomolecules under mild conditions, facilitating various applications in drug development and diagnostics.

NHS esters react with nucleophiles such as primary amines to form amide bonds. The reaction proceeds through a nucleophilic attack on the carbonyl carbon of the NHS ester, resulting in the release of hydroxysuccinimide and formation of a stable conjugate. This mechanism is essential for the development of targeted therapies and diagnostic tools.

Applications in Bioconjugation

1. Protein Modification:

- NHS esters are commonly used to modify proteins for various applications, including drug delivery systems and therapeutic agents. For example, PEGylation (the attachment of polyethylene glycol) using NHS esters enhances the pharmacokinetic properties of proteins by increasing their solubility and stability in biological environments .

2. Mucoadhesive Polymers:

- Research has demonstrated that NHS can be coupled with polymers to create mucoadhesive materials. A study showed that polyacrylic acid modified with NHS exhibited significantly improved adhesion properties compared to unmodified versions, indicating potential use in drug delivery systems targeting mucosal surfaces .

3. Selective Labeling:

- NHS esters allow for selective labeling of proteins at their N-terminus or lysine residues. This selective modification is crucial for studying protein interactions and functions without altering their native structures. A recent method employing NHS esters for N-terminal labeling has shown high efficiency and specificity .

Table 1: Summary of Key Studies Involving this compound

Case Studies

Case Study 1: PEGylation of Bovine Lactoferrin

A study investigated the kinetics of PEGylation using branched PEG-NHS on bovine lactoferrin. The results indicated that at physiological pH (7.4), reactions reached a steady state within 2 hours, while at pH 9.0, this was achieved within 10 minutes, highlighting the importance of pH in optimizing reaction conditions for bioconjugation .

Case Study 2: Development of Mucoadhesive Drug Delivery Systems

In another study, NHS was coupled to polyacrylic acid to create mucoadhesive polymers aimed at enhancing drug delivery through mucosal tissues. The modified polymers demonstrated significantly improved adhesion properties, suggesting their potential use in therapeutic applications targeting mucosal surfaces .

常见问题

Basic Research Questions

Q. What are the critical handling and storage protocols for NHS to preserve its reactivity in aqueous solutions?

NHS is moisture-sensitive and prone to hydrolysis, which reduces its efficiency in activating carboxyl groups. Store desiccated NHS at 4°C in airtight containers to minimize exposure to humidity. For solution preparation, use anhydrous solvents like dimethylformamide (DMF) or acetonitrile, and prepare fresh before use to avoid degradation .

Q. How can researchers assess the purity and stability of NHS in solution?

While commercial NHS (e.g., Sigma-Aldrich) typically reports lot-specific purity via Certificates of Analysis (COA), solution stability is not guaranteed. Monitor degradation via:

- FT-IR spectroscopy : Detect hydrolysis by observing shifts in carbonyl peaks (1,750–1,800 cm⁻¹ for NHS esters).

- HPLC : Quantify unreacted NHS using reverse-phase columns with UV detection at 260 nm.

Always validate solution integrity before critical experiments .

Q. What safety precautions are essential when working with NHS?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust.

- Decontamination : Rinse spills with ethanol followed by water. NHS reacts exothermically with strong acids/bases; neutralize residues before disposal .

Advanced Research Questions

Q. How can NHS ester crosslinking efficiency be optimized for protein bioconjugation?

Key parameters include:

- pH : Maintain pH 7.0–8.5 to ensure primary amine (lysine) availability.

- Molar ratios : Use 10–20× molar excess of NHS esters over target proteins to account for hydrolysis.

- Temperature : Perform reactions at 4°C (slow hydrolysis) or room temperature (faster kinetics), depending on protein stability.

Validate conjugation via SDS-PAGE with Coomassie staining or mass spectrometry .

Q. How do side reactions (e.g., hydrolysis or overmodification) impact NHS-based crosslinking data, and how can they be mitigated?

Hydrolysis competes with amine coupling, reducing effective crosslinker concentration. Overmodification disrupts protein structure/function. Mitigation strategies:

- Kinetic monitoring : Use stopped-flow UV spectroscopy to track ester hydrolysis rates.

- Quenching : Add excess glycine or Tris buffer post-reaction to terminate unreacted NHS esters.

- Mass spectrometry (MS) : Identify off-target modifications (e.g., aspartate/glutamate adducts) .

Q. What are the limitations of carbodiimide (EDC)-NHS coupling, and what alternative activation strategies exist?

EDC/NHS struggles with sterically hindered carboxyl groups and low-yield reactions in aqueous-organic mixtures. Alternatives:

- NHS-carbonate esters : Activate hydroxyls for coupling under mild conditions.

- Oxidative strategies : Use TEMPO/NaClO to convert alcohols to carboxylates for NHS activation.

- Photocrosslinking : Incorporate diazirine-modified NHS esters for UV-triggered conjugation .

Q. How can NHS esters be applied in vivo for extracellular matrix (ECM) labeling without disrupting tissue integrity?

NHS esters (e.g., sulfo-NHS derivatives) enable covalent ECM tagging via lysine residues. Protocol:

- Dosage : Use ≤1 mM NHS-ester probes to minimize cytotoxicity.

- Time window : Inject probes 5–10 minutes before imaging to ensure rapid labeling.

- Validation : Co-stain with collagen IV or fibronectin antibodies to confirm specificity .

Q. Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported NHS ester reaction efficiencies across studies?

Variables affecting efficiency include:

- Solvent polarity : Higher polarity accelerates hydrolysis (e.g., PBS vs. DMF).

- Protein surface charge : Positively charged proteins enhance NHS ester binding.

Standardize buffers, quantify active ester concentrations via Ellman’s assay, and report reaction conditions in detail .

Q. Synthesis and Characterization

Q. What analytical methods are critical for validating NHS ester synthesis?

- NMR : Confirm esterification via disappearance of carboxylic acid protons (δ 10–12 ppm) and emergence of succinimide protons (δ 2.5–3.0 ppm).

- Melting point : Pure NHS melts at 95–98°C; deviations indicate impurities.

- TLC : Monitor reaction progress using silica plates with ethyl acetate/hexane (1:1) .

Q. Toxicological Considerations

Q. What are the carcinogenic risks associated with NHS, and how should labs manage waste?

NHS is not classified as a carcinogen, but prolonged exposure may cause skin/eye irritation. Dispose of waste via:

属性

IUPAC Name |

1-hydroxypyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c6-3-1-2-4(7)5(3)8/h8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTADLQHYWFPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064102 | |

| Record name | 2,5-Pyrrolidinedione, 1-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [GE Healthcare MSDS] | |

| Record name | N-Hydroxysuccinimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15892 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6066-82-6 | |

| Record name | N-Hydroxysuccinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6066-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxysuccinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006066826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxysuccinimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Pyrrolidinedione, 1-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Pyrrolidinedione, 1-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hydroxysuccinimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-HYDROXYSUCCINIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJE3791M4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。